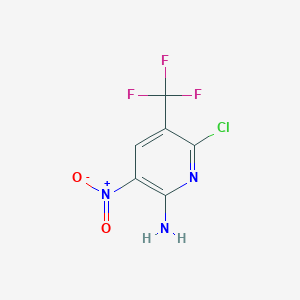

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 111928-64-4 . It has a molecular weight of 241.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Synthesis Analysis

Trifluoromethylpyridines, such as this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized and applied in various industries, and their major use is in the protection of crops from pests .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12) .Chemical Reactions Analysis

The compound is used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Scientific Research Applications

Chemical Synthesis and Reactivity

The compound serves as a versatile building block for synthesizing a range of chemical structures. For example, it has been used in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through l-proline-catalyzed three-component domino reactions. This method highlights the compound's role in forming complex structures involving multiple bond formations in a single operation (Gunasekaran, Prasanna, & Perumal, 2014).

Its reactivity has been explored in the context of substituting reactions, where 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine derivatives, related to the compound , allowed for the synthesis of 4-substituted 7-azaindole derivatives. This indicates the potential for creating a wide range of substituted pyridine derivatives with potential biological activity or material properties (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Additionally, the compound's nitro group and chloro substituent offer sites for nucleophilic substitution reactions, further expanding its versatility in organic synthesis. The exploration of such reactions can lead to the development of novel compounds with varied functional groups, enhancing the structural diversity of pyridine-based compounds and facilitating the discovery of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

The compound is a part of the pyridine class of compounds, which are known to interact with various biological targets

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Biochemical Pathways

It’s worth noting that pyridine derivatives have been found to play roles in various biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which may influence its absorption and distribution

Result of Action

Pyridine derivatives are known to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine could be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.

Safety and Hazards

Future Directions

Currently, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name |

6-chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUDDAXTJZAQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2825057.png)

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)

![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)

![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)